4-Bromo-6-fluoroquinolin-2(1H)-one
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Overview
Description
4-Bromo-6-fluoroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of bromine and fluorine atoms at the 4th and 6th positions, respectively, on the quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 6-fluoroaniline.
Cyclization: The aniline derivatives undergo cyclization reactions to form the quinoline core. This can be achieved through various methods, including the Skraup synthesis or the Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-fluoroquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-fluoroquinolin-2(1H)-one: Similar structure with chlorine instead of bromine.
4-Bromo-6-chloroquinolin-2(1H)-one: Similar structure with chlorine instead of fluorine.
6-Fluoroquinolin-2(1H)-one: Lacks the bromine substituent.
Uniqueness
4-Bromo-6-fluoroquinolin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potency and selectivity in various applications.
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRRKXNDLCPANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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